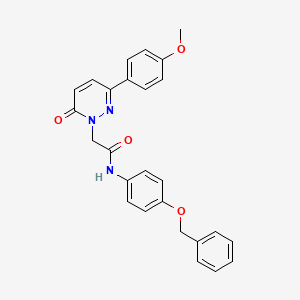

N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC14769887

Molecular Formula: C26H23N3O4

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H23N3O4 |

|---|---|

| Molecular Weight | 441.5 g/mol |

| IUPAC Name | 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C26H23N3O4/c1-32-22-11-7-20(8-12-22)24-15-16-26(31)29(28-24)17-25(30)27-21-9-13-23(14-10-21)33-18-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,27,30) |

| Standard InChI Key | HRJVRHDOXZGYKA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Introduction

Structural Analysis

Molecular Architecture

The compound’s structure integrates three pharmacologically relevant motifs:

-

Benzyloxy-phenylacetamide backbone: Provides lipophilicity and potential membrane permeability.

-

Pyridazinone ring: A six-membered diunsaturated heterocycle with two adjacent nitrogen atoms, known for modulating electronic properties and hydrogen-bonding interactions.

-

4-Methoxyphenyl substituent: Enhances electron density and steric bulk, potentially influencing target binding .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 441.5 g/mol |

| IUPAC Name | 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |

| InChIKey | HRJVRHDOXZGYKA-UHFFFAOYSA-N |

The pyridazinone ring’s keto group at position 6 introduces a hydrogen bond acceptor, while the 4-methoxyphenyl group at position 3 contributes to π-π stacking interactions. The acetamide linker bridges the pyridazinone and benzyloxy-phenyl moieties, enabling conformational flexibility critical for target engagement.

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

While explicit synthetic details for this compound remain proprietary, its structure suggests a convergent approach involving:

-

Pyridazinone Core Formation: Cyclocondensation of a 1,4-diketone precursor with hydrazine derivatives, followed by oxidation to introduce the 6-keto group.

-

Acetamide Linker Installation: Nucleophilic acyl substitution between a pyridazinone-bearing acetic acid derivative and 4-(benzyloxy)aniline.

-

Functional Group Modifications: Methoxy group introduction via Ullmann coupling or nucleophilic aromatic substitution .

Table 2: Hypothetical Synthetic Intermediates

| Step | Intermediate | Key Reaction |

|---|---|---|

| 1 | 3-(4-Methoxyphenyl)pyridazinone | Cyclocondensation, oxidation |

| 2 | Chloroacetylpyridazinone | Acetylation with ClCH2COCl |

| 3 | 4-(Benzyloxy)aniline | Benzylation of 4-aminophenol |

Purification likely employs recrystallization (for intermediates) and reverse-phase HPLC (for final product isolation).

Spectroscopic Characterization

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR):

-

NMR: Distinct signals for methoxy protons (~3.8 ppm), pyridazinone aromatic protons (7.5–8.2 ppm), and acetamide NH (~10.2 ppm).

-

NMR: Carbonyl resonances at ~168 ppm (amide) and ~160 ppm (pyridazinone keto group).

-

-

Mass Spectrometry (MS): ESI-MS expected to show [M+H] at m/z 442.2, with fragmentation patterns confirming the pyridazinone and acetamide linkages .

-

Infrared (IR) Spectroscopy: Stretching vibrations at ~1650 cm (amide C=O) and ~1700 cm (pyridazinone C=O).

| Compound | Target | IC50 (nM) |

|---|---|---|

| N-(4-(Benzyloxy)phenyl)acetamide | COX-2 | 850 |

| Pyridazinone derivatives | Tubulin | 120–250 |

| Methoxyaryl compounds | β3 adrenergic receptor | 15 |

Future Research Directions

-

In Silico Docking Studies: Molecular modeling against kinase domains (e.g., EGFR, VEGFR) to predict binding affinities.

-

In Vitro Cytotoxicity Screening: Evaluation against NCI-60 cancer cell lines to identify lead indications.

-

ADMET Profiling: Assessment of metabolic stability, plasma protein binding, and CYP450 inhibition risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume